molecular formula C14H9ClF4N2O B2364289 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-fluorophenyl)acetamide CAS No. 672950-14-0

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-fluorophenyl)acetamide

Cat. No.: B2364289
CAS No.: 672950-14-0
M. Wt: 332.68
InChI Key: IURBBDFWBKEBII-UHFFFAOYSA-N
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Description

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-fluorophenyl)acetamide is a complex organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups, and an acetamide group linked to a fluorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-fluorophenyl)acetamide typically involves multiple steps starting from readily available precursorsThe reaction conditions often require the use of strong bases, solvents like dichloromethane, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, cost-effectiveness, and safety. Key steps include the purification of intermediates and the final product using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions often involve specific temperatures and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the acetamide group yields carboxylic acids and amines, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-fluorophenyl)acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile
  • 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine
  • 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)malonate

Uniqueness

Compared to these similar compounds, 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-fluorophenyl)acetamide is unique due to the presence of both the acetamide and fluorophenyl groups.

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF4N2O/c15-11-5-8(14(17,18)19)7-20-12(11)6-13(22)21-10-3-1-9(16)2-4-10/h1-5,7H,6H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IURBBDFWBKEBII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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